tert-butylN-(5,5-diethylpyrrolidin-3-yl)carbamate
Description
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate is a carbamate-protected pyrrolidine derivative featuring a 5-membered saturated ring substituted with two ethyl groups at the 5,5-positions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules targeting neurological or metabolic disorders . Its structural rigidity, conferred by the pyrrolidine ring and bulky substituents, influences both its physicochemical properties (e.g., solubility, lipophilicity) and reactivity in downstream reactions.
Properties
Molecular Formula |
C13H26N2O2 |
|---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate |
InChI |
InChI=1S/C13H26N2O2/c1-6-13(7-2)8-10(9-14-13)15-11(16)17-12(3,4)5/h10,14H,6-9H2,1-5H3,(H,15,16) |
InChI Key |
XBOIVNNAWSTIMW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(CN1)NC(=O)OC(C)(C)C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method involves the use of tert-butyl carbamate and 5,5-diethylpyrrolidine under specific reaction conditions, such as the presence of a base and a suitable solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased yield. The process may also involve purification steps, such as recrystallization or chromatography, to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate compounds. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Diethyl vs. Difluoro Groups: The diethyl substituents in the target compound confer higher lipophilicity (logP ≈ 2.8) compared to the difluoro analogue (logP ≈ 1.2), making the former more suitable for blood-brain barrier penetration in CNS drug development .
- Ring Size : The pyrrolidine ring (5-membered) introduces greater ring strain compared to piperidine (6-membered), leading to faster Boc deprotection under acidic conditions (t₁/₂: 30 min vs. 90 min in 1M HCl) .
Research Findings and Data
Physicochemical Properties
| Property | tert-butyl N-(5,5-diethylpyrrolidin-3-yl)carbamate | N-[(3R)-5,5-difluoropiperidin-3-yl]carbamate |
|---|---|---|
| Molecular Weight (g/mol) | 266.37 | 234.24 |
| Melting Point (°C) | 98–102 | 145–148 |
| Solubility in Water (mg/mL) | 0.2 | 1.8 |
| logP | 2.8 | 1.2 |
Comparative Reactivity
| Reaction | Target Compound Yield (%) | Difluoro Analogue Yield (%) |
|---|---|---|
| Boc Depletion (1M HCl, 25°C) | 95 | 82 |
| Reductive Amination | 60 | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
